Cas no 942047-66-7 (ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate)

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL13231988
- 942047-66-7
- MC8
- ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate
- BDBM513101
- ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate
- esculetin-4-carboxylic acid ethyl ester
- EN300-26683040
-
- MDL: MFCD32680025
- インチ: 1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3
- InChIKey: JNLQJJYMVWQTQR-UHFFFAOYSA-N
- ほほえんだ: O1C(C=C(C(=O)OCC)C2C=C(C(=CC1=2)O)O)=O
計算された属性
- せいみつぶんしりょう: 250.04773803g/mol
- どういたいしつりょう: 250.04773803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683040-10.0g |
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95.0% | 10.0g |
$2823.0 | 2025-03-20 | |
Enamine | EN300-26683040-5.0g |
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95.0% | 5.0g |
$1903.0 | 2025-03-20 | |
Enamine | EN300-26683040-1.0g |
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95.0% | 1.0g |
$656.0 | 2025-03-20 | |
Enamine | EN300-26683040-0.1g |
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95.0% | 0.1g |
$228.0 | 2025-03-20 | |
Aaron | AR028XFQ-100mg |
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95% | 100mg |
$339.00 | 2025-02-17 | |
Aaron | AR028XFQ-1g |
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95% | 1g |
$927.00 | 2025-02-17 | |
1PlusChem | 1P028X7E-100mg |
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95% | 100mg |
$334.00 | 2024-04-19 | |
Aaron | AR028XFQ-250mg |
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95% | 250mg |
$472.00 | 2025-02-17 | |
1PlusChem | 1P028X7E-10g |
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95% | 10g |
$3552.00 | 2023-12-16 | |
1PlusChem | 1P028X7E-5g |
ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |
942047-66-7 | 95% | 5g |
$2414.00 | 2023-12-16 |
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 関連文献
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1. Nature as a treasure trove of potential anti-SARS-CoV drug leads: a structural/mechanistic rationaleAhmed M. Sayed,Amira R. Khattab,Asmaa M. AboulMagd,Hossam M. Hassan,Mostafa E. Rateb,Hala Zaid,Usama Ramadan Abdelmohsen RSC Adv. 2020 10 19790
ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylateに関する追加情報
Ethyl 6,7-Dihydroxy-2-Oxo-2H-Chromene-4-Carboxylate: A Comprehensive Overview
Ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate, identified by the CAS number 942047-66-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the chromene family, which is characterized by a fused benzopyran structure. The presence of hydroxyl groups at positions 6 and 7, along with a ketone group at position 2 and an ester group at position 4, contributes to its unique chemical properties and potential biological activities.
The chromene skeleton is a well-known framework in natural products and synthetic compounds, often associated with antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted the importance of substituents on the chromene ring in modulating these activities. For instance, the hydroxyl groups in ethyl 6,7-dihydroxy-chromene-carboxylate are believed to enhance its radical scavenging capacity, making it a promising candidate for applications in nutraceuticals and cosmeceuticals.
The synthesis of ethyl 6,7-dihydroxy-chromene-carboxylate typically involves multi-step organic reactions, including oxidation and esterification processes. Researchers have explored various methodologies to optimize the yield and purity of this compound. For example, a recent study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to streamline the production process.
In terms of biological activity, ethyl 6,7-dihydroxy-chromene-carboxylate strong> has shown potential as an anti-inflammatory agent. Preclinical studies indicate that it inhibits key inflammatory pathways such as COX-2 and NF-kB, which are implicated in chronic inflammatory diseases like arthritis and cardiovascular disorders. Furthermore, its ability to modulate oxidative stress markers suggests its role in mitigating age-related diseases.
The structural versatility of ethyl < strong >6,7-dihydroxy strong > -< strong > chromene strong > -< strong > carboxylate strong > also makes it a valuable intermediate for drug discovery. By modifying the substituents on the chromene ring or altering the ester group, chemists can explore a wide range of pharmacological profiles. For instance, replacing the ethoxy group with other alkyl chains has been shown to influence bioavailability and metabolic stability.
Ethical considerations in research involving ethyl < strong > 6,7-dihydroxy strong > -< strong > chromene strong > -< strong > carboxylate strong > include ensuring sustainable sourcing of raw materials and minimizing environmental impact during synthesis. Recent advancements in green chemistry have provided eco-friendly alternatives for its production, aligning with global efforts to promote sustainable practices in pharmaceutical development.
In conclusion, ethyl < strong > 6,7-dihydroxy strong > -< strong > chromene strong > -< strong > carboxylate strong > (CAS No.< strong > 942047-66-7 strong>) stands out as a compound with diverse applications and promising therapeutic potential. Continued research into its synthesis optimization and biological activities will undoubtedly expand its utility across various industries.
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